molecular formula C21H23N5O2 B3001481 1-Methyl-2-oxo-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide CAS No. 1797225-09-2

1-Methyl-2-oxo-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide

Cat. No. B3001481
M. Wt: 377.448
InChI Key: ZFWYVRQAWAOIGB-UHFFFAOYSA-N
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Description

The compound 1-Methyl-2-oxo-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide is a chemical entity that appears to be designed for biological activity, given its complex structure that includes multiple heterocyclic components. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities.

Synthesis Analysis

The synthesis of related compounds, such as those in the N-tetrazolylpyridinecarboxamide series, involves the introduction of specific functional groups to the pyridine nucleus, which is a common scaffold in medicinal chemistry. The synthesis process is likely to involve multiple steps, including the formation of the pyridine ring, the introduction of the tetrazolyl group, and the attachment of various substituents to optimize biological activity .

Molecular Structure Analysis

The molecular structure of related compounds, such as the N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides, has been investigated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These techniques are crucial for determining the configuration of stereogenic centers and the overall 3D structure of the molecule, which is essential for understanding its interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of pyridinecarboxamide derivatives are likely to include nucleophilic substitution, amidation, and the formation of heterocycles. These reactions are carefully designed to introduce specific functional groups that can enhance the compound's biological activity or pharmacokinetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of acidic functionalities, like the tetrazolyl group, can affect the compound's solubility and ionization state, which in turn can influence its absorption and distribution in biological systems. The introduction of bulky or lipophilic groups can also affect the compound's ability to penetrate cell membranes or bind to proteins .

Relevant Case Studies

Although the provided papers do not mention case studies directly related to the compound , they do discuss the biological activities of similar compounds. For example, the antiallergic activity of N-tetrazolylpyridinecarboxamides was evaluated using the passive cutaneous anaphylaxis assay, highlighting the potential therapeutic applications of such molecules . Additionally, the antitubercular activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides was assessed, demonstrating the importance of these compounds in addressing infectious diseases .

Safety And Hazards

This involves studying the safety and potential hazards of the compound. It includes its toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions or applications of the compound. It could include potential uses in medicine, industry, or other fields .

properties

IUPAC Name

1-methyl-2-oxo-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-25-13-4-6-17(21(25)28)20(27)23-12-14-26-18-7-3-2-5-16(18)19(24-26)15-8-10-22-11-9-15/h4,6,8-11,13H,2-3,5,7,12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWYVRQAWAOIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-oxo-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide

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